REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13](=[N:15]O)[CH3:14])[CH2:10][C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:15][CH:13]([CH:11]1[CH2:10][CH2:9][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:12]1)[CH3:14] |f:1.2.3.4.5.6|
|
Name
|
1-benzyl-4-(1-hydroxyiminoethyl)-2-pyrrolidone
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CC(C1)C(C)=NO)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the obtained mixture was refluxed for 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
After the decomposition of lithium aluminum hydride, the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with THF
|
Type
|
ADDITION
|
Details
|
The wash solution was added to the filtrate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C)C1CN(CC1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 587 mg | |
YIELD: CALCULATEDPERCENTYIELD | 102.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |